molecular formula C11H23NO B13626438 N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine

N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine

Cat. No.: B13626438
M. Wt: 185.31 g/mol
InChI Key: YVPIQDNEFGDAPJ-UHFFFAOYSA-N
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Description

N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine is an organic compound with the molecular formula C11H23NO It features a cyclopropane ring attached to an amine group, with a side chain containing methoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where a suitable amine precursor reacts with a halogenated cyclopropane derivative.

    Addition of the Side Chain: The side chain containing the methoxy and dimethyl groups can be attached through various organic reactions, such as alkylation or etherification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group or the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, secondary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine: Unique due to its specific side chain and cyclopropane ring structure.

    N-(4-methoxy-2,4-dimethylpentyl)cyclopropane: Lacks the amine group, resulting in different chemical properties and reactivity.

    N-(4-methoxy-2,4-dimethylpentyl)amine: Lacks the cyclopropane ring, leading to different structural and functional characteristics.

Uniqueness

This compound is unique due to the combination of its cyclopropane ring and the specific side chain containing methoxy and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine

InChI

InChI=1S/C11H23NO/c1-9(7-11(2,3)13-4)8-12-10-5-6-10/h9-10,12H,5-8H2,1-4H3

InChI Key

YVPIQDNEFGDAPJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)CNC1CC1

Origin of Product

United States

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